5-[3-(trifluoromethyl)phenyl]-1H-tetrazole (CAS: 92712-48-6) is a highly specialized fluorinated aromatic heterocycle primarily procured as a premium bioisostere and synthetic building block. Characterized by a predicted pKa of approximately 3.88 and an XLogP3 of 1.88, the compound integrates the metabolic stability of a tetrazole ring with the lipophilicity and electron-withdrawing properties of a meta-trifluoromethyl group [1]. With a melting point of 156-158°C, it is utilized across diverse industrial and research workflows, ranging from lead optimization in medicinal chemistry to its role as a highly soluble activator in solid-phase oligonucleotide synthesis and a rigid, hydrophobic ligand in the construction of metal-organic frameworks (MOFs) .
Procurement substitution with the direct carboxylic acid analog, 3-trifluoromethylbenzoic acid, routinely fails in pharmaceutical applications because carboxylic acids are highly susceptible to phase II metabolism (e.g., glucuronidation) and lack the extended steric projection required to reach deep binding pockets [1]. Conversely, substituting with the non-fluorinated baseline, 5-phenyl-1H-tetrazole, compromises both application performance and processability. The absence of the electron-withdrawing trifluoromethyl group shifts the pKa higher (from ~3.88 to ~4.50), altering the physiological ionization state, while simultaneously reducing lipophilicity (XLogP3 drops from 1.88 to 1.10) . Furthermore, in automated synthesis workflows, unsubstituted 5-phenyl-1H-tetrazole suffers from a strict solubility ceiling of 0.08 M in acetonitrile, whereas fluorinated derivatives disrupt crystal packing to enable the highly concentrated solutions (>0.25 M) necessary for efficient phosphoramidite coupling [2].
When utilized as a bioisostere, the tetrazole ring of 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole alters the spatial geometry of the acidic pharmacophore compared to its carboxylic acid counterpart. Structural analyses demonstrate that the tetrazole moiety projects the acidic proton approximately 1.5 Å further from the central phenyl ring than the hydroxyl proton of 3-trifluoromethylbenzoic acid[1].
| Evidence Dimension | Acidic proton projection distance from the phenyl ring |
| Target Compound Data | Extended by ~1.5 Å |
| Comparator Or Baseline | 3-trifluoromethylbenzoic acid (Baseline projection) |
| Quantified Difference | +1.5 Å extension |
| Conditions | In silico pharmacophore modeling and X-ray crystallographic analysis |
This extended projection allows the acidic moiety to engage basic residues buried deeper within receptor binding pockets, which is critical for restoring or enhancing target affinity when standard benzoates fail.
The presence of the meta-trifluoromethyl group significantly modulates the acidity of the tetrazole ring. 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole exhibits a predicted pKa of 3.88, whereas the unsubstituted comparator, 5-phenyl-1H-tetrazole, has a higher pKa of 4.28 to 4.50. This shift brings the acidity closer to that of 3-trifluoromethylbenzoic acid (pKa ~3.75) [1].
| Evidence Dimension | Acid dissociation constant (pKa) |
| Target Compound Data | 3.88 ± 0.10 |
| Comparator Or Baseline | 5-phenyl-1H-tetrazole (4.28 - 4.50) |
| Quantified Difference | 0.40 to 0.62 pKa unit reduction |
| Conditions | Standard aqueous conditions (predicted/experimental consensus) |
The lowered pKa ensures a higher fraction of the compound is ionized at physiological pH (7.4), closely mimicking the ionization profile of carboxylic acids while retaining tetrazole-specific metabolic stability.
Fluorination at the meta position drives a substantial increase in lipophilicity. The XLogP3 value for 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole is 1.88, compared to an XLogP3 of 1.10 for the non-fluorinated 5-phenyl-1H-tetrazole[1].
| Evidence Dimension | Partition coefficient (XLogP3) |
| Target Compound Data | 1.88 |
| Comparator Or Baseline | 5-phenyl-1H-tetrazole (1.10) |
| Quantified Difference | +0.78 log units |
| Conditions | Computed partition coefficient modeling |
This quantifiable increase in lipophilicity enhances passive membrane diffusion and overall bioavailability, making it a superior building block for orally administered therapeutics.
In automated solid-phase synthesis, the solubility of the activator in coupling solvents is a strict process bottleneck. Unsubstituted 5-phenyl-1H-tetrazole has a maximum solubility of only 0.08 M in acetonitrile at 25°C. The introduction of perfluoroalkyl groups, such as the trifluoromethyl moiety in 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole, disrupts crystal packing and allows for high-concentration solutions well above this threshold, matching or exceeding the 0.25 M to 0.45 M requirements of commercial activator formulations[1].
| Evidence Dimension | Maximum solubility in acetonitrile at 25°C |
| Target Compound Data | Highly soluble (supports >0.25 M solutions) |
| Comparator Or Baseline | 5-phenyl-1H-tetrazole (0.08 M maximum) |
| Quantified Difference | >3x increase in operational concentration limit |
| Conditions | Acetonitrile solvent, 25°C |
High solubility in polar aprotic solvents prevents line-clogging in automated synthesizers and enables the rapid, high-yielding coupling cycles required for commercial oligonucleotide manufacturing.
This compound is the direct choice for replacing 3-trifluoromethylbenzoic acid moieties in drug candidates that suffer from rapid phase II metabolism (glucuronidation). Because it maintains a nearly identical pKa (~3.88) while extending the acidic proton by 1.5 Å, it preserves or enhances receptor binding affinity while dramatically improving metabolic half-life [1].
Due to its enhanced solubility in acetonitrile compared to unsubstituted 5-phenyl-1H-tetrazole, this fluorinated derivative is highly suitable for formulating concentrated activator solutions (>0.25 M). Its low pKa drives efficient phosphoramidite coupling, making it ideal for high-throughput, automated DNA and RNA synthesis workflows where precipitation must be avoided [2].
In coordination chemistry, 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole serves as a rigid, bidentate ligand for the solvothermal synthesis of silver or polyoxometalate-based coordination polymers. The presence of the meta-trifluoromethyl group imparts significant hydrophobicity (XLogP3 = 1.88) to the resulting framework, which is critical for designing moisture-resistant porous materials for gas separation or catalysis .